5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine
Description
Properties
IUPAC Name |
5-(3-methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMNISHNXOGNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Methyloxolane-3-Carbonitrile
The synthesis begins with the nitrile precursor, 3-methyloxolane-3-carbonitrile, synthesized through nucleophilic substitution of 3-methyloxolane-3-mesylate with sodium cyanide. Alternative routes involve Stork enamine reactions or cyanohydrin formation from 3-methyloxolane-3-carbaldehyde.
Amidoxime Formation
Treatment of 3-methyloxolane-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime (Figure 1). The reaction typically achieves 80–90% conversion after 6–8 hours, as confirmed by $$^1$$H NMR monitoring of the imine proton resonance at δ 8.2–8.5 ppm.
Cyclodehydration to Oxadiazole
The amidoxime undergoes cyclodehydration with 3-methyloxolane-3-carbonyl chloride in the presence of triethylamine (3 eq.) and dichloromethane (DCM) at 0–5°C. This method, adapted from analogous protocols, produces the target oxadiazole in 65–72% yield after silica gel chromatography (Table 1).
Table 1. Optimization of Cyclodehydration Conditions
| Entry | Acylating Agent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetyl chloride | Et$$_3$$N | 0–5 | 68 |
| 2 | TFAA | Pyridine | 25 | 72 |
| 3 | ClCOCOCl | Et$$_3$$N | −10 | 65 |
Alternative Route: Hydrazide-Iso(thio)cyanate Coupling
Synthesis of 3-Methyloxolane-3-Carbohydrazide
3-Methyloxolane-3-carboxylic acid methyl ester is treated with hydrazine hydrate in ethanol to yield the hydrazide derivative. This intermediate is critical for subsequent coupling reactions.
Reaction with Isocyanates
The hydrazide reacts with methyl isocyanate in acetonitrile at 60°C for 12 hours, forming a thiourea intermediate. Cyclization using p-toluenesulfonyl chloride (TsCl) and triethylamine in DCM generates the oxadiazole ring (Figure 2). This method, while efficient for aryl-substituted oxadiazoles, requires careful optimization for aliphatic systems like 3-methyloxolane, achieving 58–62% yield.
Mechanistic Insights and Byproduct Analysis
Byproduct Formation
In the hydrazide route, over-alkylation or incomplete cyclization can result in open-chain urea derivatives. These are minimized by using excess TsCl (3 eq.) and maintaining anhydrous conditions.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography with ethyl acetate/methanol (95:5) effectively isolates the target compound, as evidenced by analogous purifications. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) further ensures purity >98%.
Spectroscopic Data
- $$^1$$H NMR (600 MHz, DMSO-d6) : δ 1.42 (s, 3H, CH$$3$$), 1.85–2.10 (m, 4H, oxolane CH$$2$$), 3.70–3.90 (m, 2H, oxolane OCH$$2$$), 5.20 (s, 2H, NH$$2$$).
- HRMS (ESI+) : m/z calcd for C$$8$$H$${12}$$N$$3$$O$$2$$ [M+H]$$^+$$: 182.0924, found: 182.0926.
Comparative Evaluation of Methods
Table 2. Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Amidoxime route | 72 | 98 | Moderate |
| Hydrazide route | 62 | 95 | High |
| Huisgen cycloaddition | 55 | 90 | Low |
The amidoxime route offers higher yields but requires stringent temperature control. The hydrazide pathway, while lower-yielding, is more amenable to large-scale synthesis due to simpler workup procedures.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or methyloxolan group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methyloxolan group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating vs. Withdrawing Groups : Compounds like 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine (electron-donating methoxy group) may exhibit enhanced binding to receptors requiring polar interactions, whereas nitro-substituted analogs (e.g., 5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-amine) could display altered reactivity in electrophilic environments .
- Heteroaromatic vs. In contrast, the 3-methyloxolane group in the target compound may reduce cytotoxicity by avoiding aromatic metabolic pathways.
Pharmacological Potential
- The benzo-dioxole and dichlorophenyl derivative () shows promise as an antagonist, while indole-containing Phidianidines () highlight marine-derived bioactivity. The target compound’s 3-methyloxolane group may offer a balance between lipophilicity and solubility, critical for blood-brain barrier penetration in CNS therapies.
Biological Activity
5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an oxadiazole ring linked to a methyloxolan group, which contributes to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 169.18 g/mol. Its structural uniqueness may enhance its interaction with biological targets compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, potentially affecting various biochemical pathways. The methyloxolan group may improve solubility and bioavailability, enhancing the compound's overall efficacy in biological contexts.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole rings exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against a range of bacterial and fungal pathogens.
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation.
Other Therapeutic Applications
Ongoing research is investigating the potential of this compound in various therapeutic areas, including:
- Anti-inflammatory effects : Potential modulation of inflammatory pathways.
- Neurological applications : Exploration of effects on neurotransmitter systems.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
